CID 53438836

Description

While specific structural details are absent in the evidence, analogous compounds such as oscillatoxin derivatives (e.g., CID 101283546, CID 185389) and synthetic heterocycles (e.g., CAS 53052-06-5, PubChem ID 658727) suggest that CID 53438836 may belong to a class of bioactive or structurally complex molecules. Its characterization likely involves advanced analytical techniques, such as GC-MS for purity assessment and vacuum distillation for fractionation , alongside spectral data (e.g., mass spectrometry) for structural elucidation .

Properties

CAS No. |

25245-84-5 |

|---|---|

Molecular Formula |

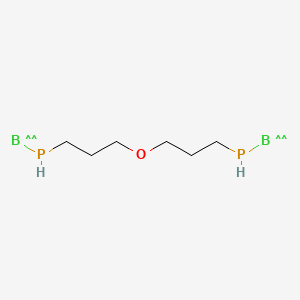

C6H14B2OP2 |

Molecular Weight |

185.75 g/mol |

InChI |

InChI=1S/C6H14B2OP2/c7-10-5-1-3-9-4-2-6-11-8/h10-11H,1-6H2 |

InChI Key |

MDJZROIVFUYNKC-UHFFFAOYSA-N |

Canonical SMILES |

[B]PCCCOCCCP[B] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 53438836” typically involves the reaction of boron-containing precursors with phosphorus-containing reagents under controlled conditions. One common method includes the use of boron trichloride and a phosphorus-based ligand in an inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. Post-synthesis, the compound is purified using techniques like distillation or crystallization.

Types of Reactions:

Oxidation: Compound “this compound” can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.

Substitution: The compound is known to undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent unwanted side reactions.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, and are usually conducted in the presence of a catalyst to enhance reaction rates.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen-phosphorus complexes, while reduction could produce boron-phosphorus compounds with lower oxidation states.

Scientific Research Applications

Compound “CID 53438836” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-phosphorus bonds.

Biology: The compound is studied for its potential role in biological systems, including its interaction with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceuticals.

Industry: It is utilized in the production of advanced materials, including polymers and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism by which compound “CID 53438836” exerts its effects involves its interaction with specific molecular targets. The boron and phosphorus atoms in the compound can form stable complexes with various biomolecules, influencing their function. The pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally or functionally related compounds from the evidence, focusing on physicochemical properties, bioactivity, and synthesis methodologies.

Table 1: Physicochemical Properties

Note: Specific data for this compound is inferred from analogous compounds due to absence in evidence.

Key Comparative Insights

Similar structure-activity relationships may apply to this compound if it shares a core scaffold. Heterocyclic compounds like CAS 53052-06-5 (PubChem 658727) demonstrate enzyme inhibition (e.g., CYP1A2), suggesting this compound could target analogous pathways if structurally related .

Synthetic Accessibility: Oscillatoxin derivatives are likely biosynthesized by marine cyanobacteria, whereas synthetic heterocycles (e.g., CAS 53052-06-5) are produced via nucleophilic substitution or cross-coupling reactions . This compound may require multi-step organic synthesis or biotechnological methods depending on complexity.

Analytical Characterization: this compound’s characterization would parallel oscillatoxins, utilizing LC-ESI-MS with collision-induced dissociation (CID) to differentiate isomers or degradation products . For example, ginsenosides are distinguished via fragmentation patterns in CID spectra , a method applicable to this compound if it has stereoisomers.

Table 2: Methodological Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.